molecular formula C23H21F2N4NaO4 B1667325 (3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid CAS No. 129829-03-4

(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid

Cat. No. B1667325
M. Wt: 456.4 g/mol
InChI Key: NTDIRNUKAZNMSW-IYVGUKHKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

BMY-21950 is a bioactive chemical.

Scientific Research Applications

HMG-CoA Reductase Inhibition

A significant application of compounds like (3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid is in the inhibition of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis. For instance, certain analogues of this compound have demonstrated potent inhibitory effects on HMG-CoA reductase, thereby suppressing cholesterol synthesis in both in vitro and in vivo models. This activity is crucial for understanding and possibly managing cholesterol-related conditions (Sit et al., 1990).

Neuroprotective Activity

Another research area involves exploring the neuroprotective potential of related compounds. For example, certain dihydroxy acid derivatives have shown protective effects against glutamate-induced neurotoxicity in neuronal cells. This research is significant for understanding and potentially treating neurodegenerative diseases (Jirásek, Amslinger, & Heilmann, 2014).

Antimicrobial and Nematicidal Properties

Compounds structurally related to (3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid have been evaluated for their antimicrobial and nematicidal activities. Some of these compounds have shown significant effectiveness against various bacterial and fungal organisms, as well as nematodes, highlighting their potential in agricultural and pharmaceutical applications (Reddy, Srinivas, & Nagaraj, 2009).

Stereocontrolled Synthesis

Research in the field of stereocontrolled synthesis using compounds similar to (3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid has been conducted to create specific chiral centers. This is particularly relevant in the synthesis of complex molecules for pharmaceutical purposes (Beatty, Jennings-White, & Avery, 1992).

Quantum Mechanical Studies

Research involving quantum mechanical and molecular modeling studies on analogues of this compound helps in understanding the interaction of these molecules with biological targets. Such studies are vital for drug discovery and design, offering insights into how molecular changes affect biological activity (Motoc et al., 1991).

properties

CAS RN

129829-03-4

Product Name

(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid

Molecular Formula

C23H21F2N4NaO4

Molecular Weight

456.4 g/mol

IUPAC Name

(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid

InChI

InChI=1S/C23H22F2N4O4/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33)/b11-10+/t18-,19-/m1/s1

InChI Key

NTDIRNUKAZNMSW-IYVGUKHKSA-M

Isomeric SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O.[Na+]

SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O

Canonical SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Appearance

Solid powder

Other CAS RN

129785-03-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMY-21950;  BMY 21950;  BMY21950.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid
Reactant of Route 2
(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid
Reactant of Route 3
(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid
Reactant of Route 4
(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid
Reactant of Route 5
Reactant of Route 5
(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid
Reactant of Route 6
Reactant of Route 6
(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid

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